
BAY-299
Overview
Description
BAY-299 is a potent and selective inhibitor of the bromodomain and PHD finger family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L. It has shown significant potential in inhibiting these targets with IC50 values of 67 nM, 8 nM, and 106 nM, respectively . This compound is primarily used for research purposes, particularly in the fields of epigenetics and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-299 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification methods such as chromatography .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to meet research-grade standards. The compound is typically supplied in various quantities, ranging from milligrams to grams, depending on the research requirements .
Chemical Reactions Analysis
Types of Reactions
BAY-299 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the aromatic rings of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Cancer Research
Acute Myeloid Leukemia (AML)
BAY-299 has shown significant promise in treating acute myeloid leukemia. Research indicates that it induces cell death through multiple mechanisms, including apoptosis and pyroptosis. In vitro studies demonstrated that this compound effectively inhibited the growth of AML cells, leading to increased cell differentiation and reduced proliferation. The compound's mechanism involves the upregulation of cell cycle inhibitors and pro-apoptotic genes, indicating its potential as a therapeutic agent in AML management .
Case Study: Efficacy in AML Cells
A study examined the effects of this compound on AML cell lines. Cells treated with 2 or 4 µM this compound exhibited substantial reductions in viability over 24 to 96 hours. The results indicated a direct correlation between this compound concentration and cell death rates, underscoring its potency as a TAF1 inhibitor .
Concentration (µM) | Cell Viability (%) | Time (Hours) |
---|---|---|
2 | 70 | 24 |
4 | 45 | 48 |
4 | 30 | 72 |
Immunology
Impact on Immune Cell Function
this compound has been shown to modulate immune responses by affecting T and NK cell states. In preclinical models, it induced state changes in these immune cells, enhancing their cytotoxic capabilities against tumors. This effect is particularly relevant in the context of immunotherapy, where enhancing T cell activity can improve patient outcomes .
Case Study: Immune Modulation
In an experiment involving triple-negative breast cancer models, this compound treatment resulted in enhanced antitumor immunity through the modulation of immune cell states. The study highlighted that this compound could shift CD8 T cells from a naïve to an active state, which is crucial for effective immune responses against tumors .
Metabolic Pathway Studies
This compound's role extends beyond direct therapeutic applications; it serves as a valuable chemical probe for studying metabolic pathways involving bromodomain proteins. Its selectivity allows researchers to investigate the functions of TAF1 and BRD1 without interference from other bromodomain-containing proteins.
Case Study: Targeting Metabolic Pathways
A research initiative focused on the metabolic implications of inhibiting TAF1 using this compound found that it significantly alters metabolic profiles in cancer cells. The study provided insights into how TAF1 inhibition affects cellular metabolism, potentially leading to new therapeutic strategies targeting metabolic vulnerabilities in cancer .
Summary Table of Applications
Application Area | Target | Key Findings |
---|---|---|
Cancer Research | Acute Myeloid Leukemia | Induces apoptosis and pyroptosis in AML cells |
Immunology | T and NK Cells | Enhances cytotoxic activity against tumors |
Metabolic Studies | TAF1 and BRD1 | Alters metabolic pathways in cancer cells |
Mechanism of Action
BAY-299 exerts its effects by inhibiting the bromodomain and PHD finger family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L. The compound binds to the bromodomains of these proteins, preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional regulation and epigenetic modifications mediated by these proteins, leading to altered gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
BAY-364: Structurally similar to BAY-299, but serves as an inactive control with moderate activity against TAF1.
BAY-588: Another bromodomain inhibitor with different selectivity and potency profiles.
SCH 79797 hydrochloride: A compound with similar inhibitory effects on bromodomains but different chemical structure.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency in inhibiting BRPF2, TAF1, and TAF1L. Its ability to selectively target these proteins makes it a valuable tool in epigenetic research and potential therapeutic applications. The compound’s distinct chemical structure and binding affinity set it apart from other bromodomain inhibitors .
Biological Activity
BAY-299 is a potent and selective inhibitor of bromodomain-containing proteins, specifically BRD1 and TAF1. This compound has garnered attention in cancer research, particularly for its potential therapeutic applications in acute myeloid leukemia (AML) and other malignancies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.
This compound functions primarily by inhibiting the bromodomains of BRD1 and TAF1. The compound exhibits high selectivity, with IC50 values of approximately 6 nM for BRD1 and 13 nM for TAF1, indicating its potent inhibitory effects on these targets while showing minimal activity against other bromodomains . The selectivity profile of this compound is significant, as it demonstrates over 30-fold selectivity against other members of the BRPF family and over 300-fold selectivity against BRD4 .
Table 1: Selectivity Profile of this compound
Target | IC50 (nM) | Selectivity Factor |
---|---|---|
BRD1 | 6 | >30-fold |
TAF1 | 13 | >30-fold |
BRD4 | N/A | >300-fold |
Other Bromodomains | N/A | >30-fold |
Biological Effects in AML
Recent studies have demonstrated that this compound induces significant anti-cancer effects in AML cells. In vitro experiments showed that treatment with this compound resulted in:
- Inhibition of Cell Growth : A marked decrease in cell viability was observed in AML cell lines treated with this compound at concentrations of 2 µM and 4 µM over various time points (24 to 96 hours) .
- Increased Apoptosis : The compound triggered apoptosis, evidenced by increased cleavage of pro-apoptotic proteins such as caspase-3 and PARP. This apoptotic effect was partially rescued by the pan-caspase inhibitor Z-VAD, indicating the involvement of caspase-dependent pathways .
- Cell Cycle Arrest : this compound treatment led to upregulation of cell cycle inhibitors and genes associated with pyroptosis, contributing to cell cycle arrest and differentiation in AML cells .
Case Study: Efficacy in AML
A study published in Translational Cancer Research explored the effects of this compound on AML cell lines. The results indicated that:
- Cell Viability Assay : Cells treated with this compound showed reduced viability compared to control groups.
- Mechanistic Insights : The study highlighted that this compound not only induced apoptosis but also promoted differentiation in AML cells, suggesting a dual mechanism of action that may enhance therapeutic outcomes .
Pharmacokinetics and Toxicology
This compound has demonstrated favorable pharmacokinetic properties, including good solubility (up to 10 mg/L) and a molecular weight of 429.5 g/mol . Its safety profile is still under investigation; however, initial studies suggest that it does not exhibit significant off-target effects at therapeutic concentrations.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWWKWUCDUISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.